

Synthesis and Characterization of 5,8-Dibromoquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5,8-Dibromoquinoxaline*

Cat. No.: *B189913*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

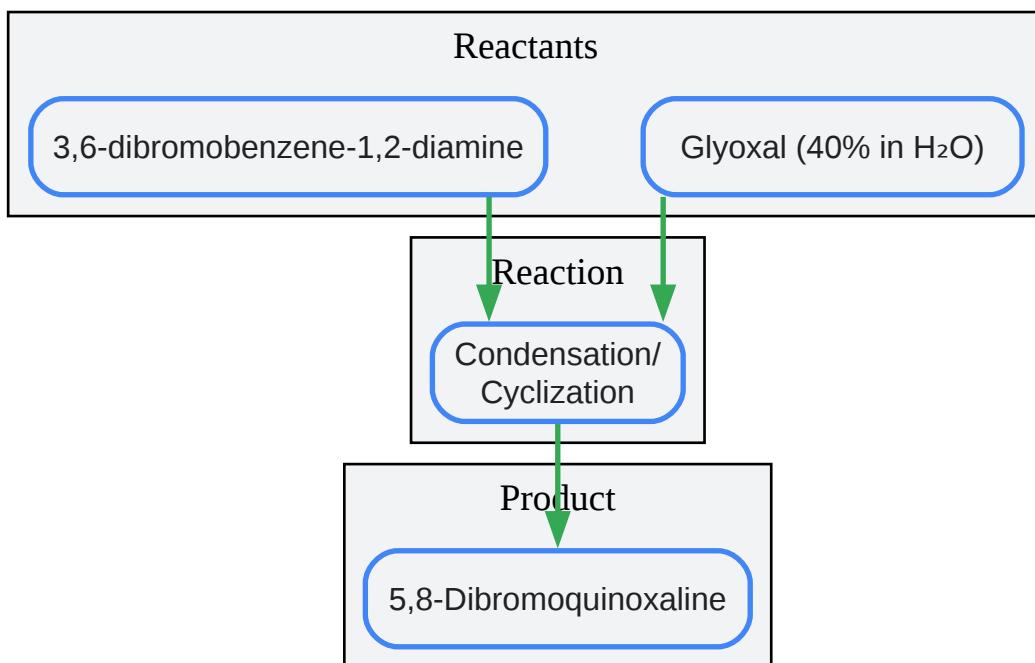
This technical guide provides a comprehensive overview of the synthesis and characterization of **5,8-Dibromoquinoxaline** (CAS No. 148231-12-3). This dihalogenated quinoxaline derivative is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate for the synthesis of novel organic electronic materials and pharmacologically active compounds. This document details a probable synthetic route, purification methods, and a summary of its key physicochemical and spectral properties.

Introduction

Quinoxaline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse biological activities and applications in materials science. The introduction of bromine atoms at the 5 and 8 positions of the quinoxaline core provides reactive handles for further functionalization through various cross-coupling reactions, making **5,8-Dibromoquinoxaline** a versatile precursor for the development of complex molecular architectures. Its applications range from being an intermediate in the synthesis of anticancer drugs to a component in the creation of organic optoelectronic devices.

Physicochemical Properties

A summary of the key physical and chemical properties of **5,8-Dibromoquinoxaline** is presented in Table 1.


Table 1: Summary of Physical and Chemical Data for **5,8-Dibromoquinoxaline**

Property	Value	Source(s)
CAS Number	148231-12-3	[1]
Molecular Formula	C ₈ H ₄ Br ₂ N ₂	[2]
Molecular Weight	287.94 g/mol	[1]
Appearance	Solid	
Melting Point	198-203 °C (decomposes)	
Purity	Typically >97%	
Solubility	Soluble in organic solvents such as alcohols, ethers, and ketones; insoluble in water.	

Synthesis of 5,8-Dibromoquinoxaline

The most plausible and commonly employed method for the synthesis of **5,8-Dibromoquinoxaline** is the condensation reaction between 3,6-dibromobenzene-1,2-diamine and glyoxal. This reaction proceeds via a cyclization mechanism to form the quinoxaline ring system.

Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **5,8-Dibromoquinoxaline**.

Experimental Protocol (General Procedure)

Detailed, peer-reviewed experimental protocols for the synthesis of **5,8-Dibromoquinoxaline** are not readily available in the public domain. The following is a general procedure adapted from the synthesis of similar quinoxaline derivatives.

Materials:

- 3,6-dibromobenzene-1,2-diamine
- Glyoxal (40% aqueous solution)
- Ethanol or Acetic Acid (solvent)
- Sodium sulfate (drying agent)

Procedure:

- In a round-bottom flask, dissolve 1.0 equivalent of 3,6-dibromobenzene-1,2-diamine in a suitable solvent (e.g., ethanol or acetic acid).
- To this solution, add a stoichiometric amount (1.0-1.1 equivalents) of a 40% aqueous solution of glyoxal dropwise at room temperature with stirring.
- The reaction mixture is then gently heated to reflux for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, the mixture is cooled to room temperature, which may result in the precipitation of the product.
- The crude product is collected by filtration and washed with a small amount of cold solvent.
- For purification, the crude solid can be recrystallized from a suitable solvent such as ethanol.
- The purified product is dried under vacuum over anhydrous sodium sulfate to yield **5,8-Dibromoquinoxaline**.

Characterization Data

Comprehensive, publicly available spectral data for **5,8-Dibromoquinoxaline** is limited. The following sections outline the expected characterization data based on the structure of the molecule and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts for **5,8-Dibromoquinoxaline**

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
<hr/>			
^1H NMR			
H-2, H-3	~8.8 - 9.0	s	-
H-6, H-7	~7.8 - 8.0	s	-
<hr/>			
^{13}C NMR			
C-2, C-3	~145 - 147		
C-5, C-8	~120 - 125		
C-6, C-7	~130 - 135		
C-9, C-10 (bridgehead)	~140 - 142		
<hr/>			

Note: The predicted chemical shifts are based on the general spectral data of quinoxaline derivatives. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of **5,8-Dibromoquinoxaline** is expected to show characteristic absorption bands for aromatic C-H and C=N stretching, as well as C-Br stretching.

Table 3: Expected Characteristic IR Absorption Bands for **5,8-Dibromoquinoxaline**

Wavenumber (cm^{-1})	Vibration Type	Intensity
3050 - 3100	Aromatic C-H stretch	Medium
1600 - 1650	C=N stretch (quinoxaline ring)	Medium to Strong
1450 - 1580	Aromatic C=C stretch	Medium to Strong
1000 - 1200	In-plane C-H bending	Medium
700 - 850	Out-of-plane C-H bending	Strong
500 - 600	C-Br stretch	Medium to Strong

Mass Spectrometry (MS)

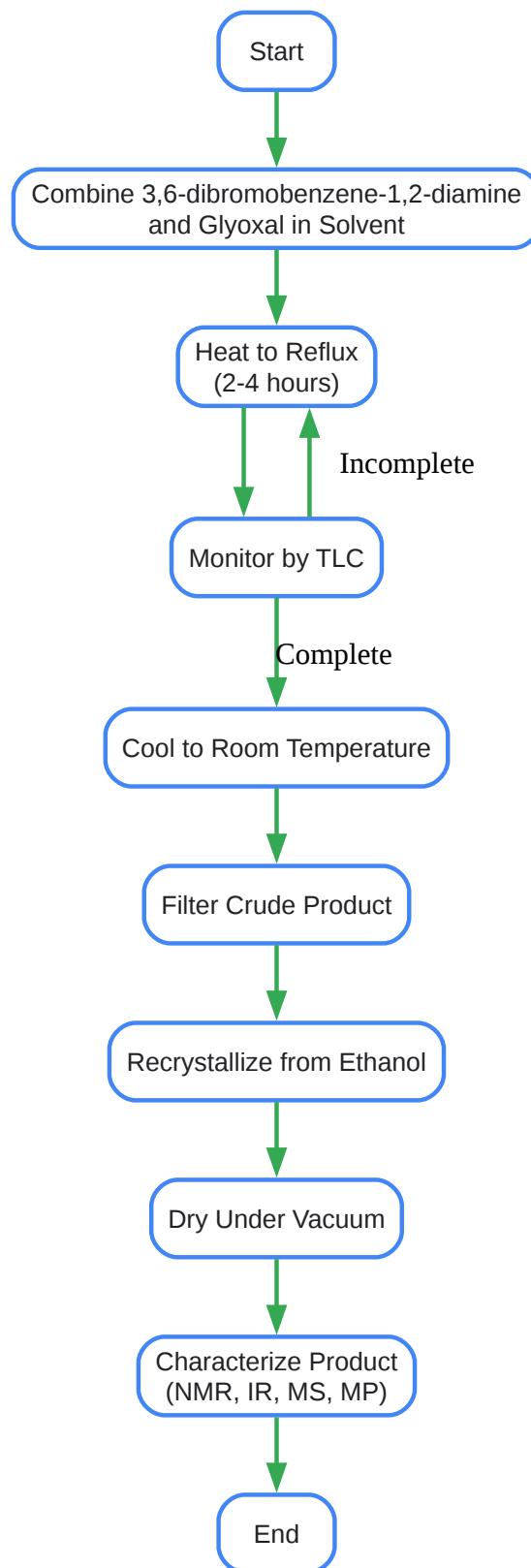

The mass spectrum of **5,8-Dibromoquinoxaline** is expected to show a characteristic isotopic pattern due to the presence of two bromine atoms (^{79}Br and ^{81}Br). The molecular ion peak (M^+) should be observed at m/z 286, with accompanying peaks at m/z 288 ($M+2$) and m/z 290 ($M+4$) in an approximate ratio of 1:2:1. PubChem lists a GC-MS spectrum for this compound, confirming its molecular weight.[\[1\]](#)

Table 4: Predicted Mass Spectrometry Data for **5,8-Dibromoquinoxaline**

m/z	Ion	Relative Abundance
286	$[M]^+$ ($\text{C}_8\text{H}_4^{79}\text{Br}_2\text{N}_2$)	~50%
288	$[M+2]^+$ ($\text{C}_8\text{H}_4^{79}\text{Br}^{81}\text{Br}\text{N}_2$)	~100%
290	$[M+4]^+$ ($\text{C}_8\text{H}_4^{81}\text{Br}_2\text{N}_2$)	~50%
207/209	$[\text{M-Br}]^+$	Fragment
128	$[\text{M-2Br}]^+$	Fragment

Experimental and Purification Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of **5,8-Dibromoquinoxaline**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification.

Safety Information

5,8-Dibromoquinoxaline is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

5,8-Dibromoquinoxaline is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. This technical guide provides a foundational understanding of its synthesis and characterization. While a detailed, peer-reviewed experimental protocol and comprehensive spectral data are not widely available, the information presented here, based on analogous compounds and general chemical principles, offers a solid starting point for researchers interested in utilizing this versatile molecule. Further experimental work is encouraged to establish a definitive synthetic procedure and a complete set of characterization data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5,8-Dibromoquinoxaline | C8H4Br2N2 | CID 11514763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5,8-Dibromoquinoxaline | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [Synthesis and Characterization of 5,8-Dibromoquinoxaline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189913#synthesis-and-characterization-of-5-8-dibromoquinoxaline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com